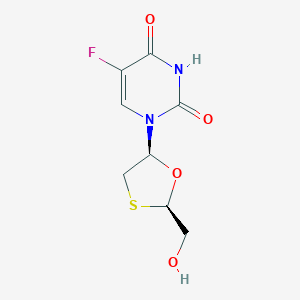

Oxathiolan 5FU-bêta

Vue d'ensemble

Description

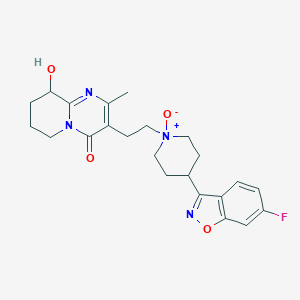

KP-103, également connu sous le nom d'éfinaconazole, est un nouveau dérivé triazole présentant de puissantes propriétés antifongiques. Il est principalement utilisé comme traitement topique de l'onychomycose, une infection fongique de l'ongle. KP-103 a montré une efficacité significative contre une variété de champignons pathogènes, y compris les espèces Candida et les dermatophytes .

Applications De Recherche Scientifique

KP-103 has been extensively studied for its antifungal properties. It has demonstrated potent in vitro activity against a wide range of fungal pathogens, including Candida albicans, Candida parapsilosis, Candida glabrata, and Malassezia furfur . In vivo studies have shown that KP-103 is highly effective in treating cutaneous candidiasis and plantar tinea pedis in guinea pigs . Its superior pharmacokinetic properties in skin tissue make it a promising candidate for topical antifungal treatments .

Mécanisme D'action

Target of Action

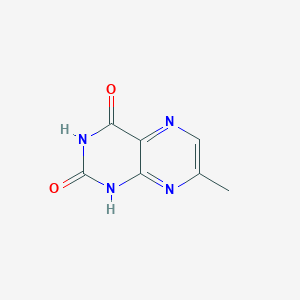

Oxathiolan 5FU-beta, also known as 5-fluorouracil (5-FU), primarily targets the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it an attractive target for anticancer drugs .

Mode of Action

5-FU undergoes intracellular conversion to produce active metabolites like FUTP, FdUMP, and FdUTP, which disrupt thymidylate synthase’s action . This disruption inhibits DNA synthesis, leading to cell death .

Biochemical Pathways

The action of 5-FU affects multiple biological signaling pathways. Non-coding RNAs play a central role in determining the response of cells to 5-FU. These transcripts can modulate cancer-related pathways, cell apoptosis, autophagy, and epithelial–mesenchymal transition, thereby affecting cell response to 5-FU .

Pharmacokinetics

The pharmacokinetics of 5-FU show significant individual differences. The ideal area under the curve (AUC) range of 5-FU is 18.23–29.17 mg·h/L . The AUC of 5-FU is not normally distributed and ranges from 3.13 to 41.12 mg·h/L, with an average value of 14.81±8.62 mg·h/L .

Result of Action

The result of 5-FU’s action is the inhibition of DNA synthesis, leading to cell death . This makes 5-FU a potent chemotherapeutic agent for a wide variety of neoplasms .

Action Environment

The action of 5-FU can be influenced by various environmental factors. For instance, the enzyme dihydropyrimidine dehydrogenase (DPD) regulates the rate of catabolism of 5-FU, converting it to dihydrofluorouracil (DHFU) . Variations in the activity of this enzyme due to genetic or environmental factors can influence the efficacy and toxicity of 5-FU .

Analyse Biochimique

Biochemical Properties

Oxathiolan 5FU-beta interacts with various enzymes and proteins within biochemical reactions . The compound’s role in these reactions is crucial, and it has been shown to have a significant impact on the biochemical modulation of 5-fluorouracil .

Cellular Effects

Oxathiolan 5FU-beta has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Oxathiolan 5FU-beta is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxathiolan 5FU-beta change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Oxathiolan 5FU-beta vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Oxathiolan 5FU-beta is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

Oxathiolan 5FU-beta is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Oxathiolan 5FU-beta and its effects on activity or function are of significant interest . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

La synthèse de KP-103 implique plusieurs étapes. Le processus commence par la condensation de l'éthyl 4-pipéridinecarboxylate avec du chlorure de benzoyle dans la pyridine pour former le benzamide correspondant. Cet intermédiaire est ensuite réduit à l'aide de borohydrure de sodium pour donner un alcool, qui est ensuite converti en chlorure à l'aide de chlorure de thionyle. L'élimination de l'atome de chlore avec du tert-butoxyde de potassium produit de la N-benzoyl-4-méthylènepipéridine, qui est hydrolysée avec de l'hydroxyde de potassium pour donner de la 4-méthylènepipéridine. Enfin, la condensation de la 4-méthylènepipéridine avec un époxyde connu dans de l'éthanol en reflux fournit KP-103 .

Analyse Des Réactions Chimiques

KP-103 subit diverses réactions chimiques, notamment des réactions de substitution et de réduction. Il est particulièrement efficace pour inhiber la lanostérol 14α-déméthylase fongique, une enzyme impliquée dans la biosynthèse de l'ergostérol, un composant clé des membranes cellulaires fongiques. Cette inhibition perturbe l'intégrité de la membrane cellulaire fongique, entraînant la mort cellulaire . Les réactifs couramment utilisés dans ces réactions comprennent le borohydrure de sodium, le chlorure de thionyle et le tert-butoxyde de potassium .

Applications de la recherche scientifique

KP-103 a été largement étudié pour ses propriétés antifongiques. Il a démontré une activité in vitro puissante contre un large éventail de pathogènes fongiques, notamment Candida albicans, Candida parapsilosis, Candida glabrata et Malassezia furfur . Des études in vivo ont montré que KP-103 est très efficace dans le traitement de la candidose cutanée et de la teigne du pied plantaire chez les cobayes . Ses propriétés pharmacocinétiques supérieures dans les tissus cutanés en font un candidat prometteur pour les traitements antifongiques topiques .

Mécanisme d'action

KP-103 exerce ses effets antifongiques en inhibant la lanostérol 14α-déméthylase fongique, une enzyme cruciale pour la biosynthèse de l'ergostérol. L'ergostérol est un composant essentiel des membranes cellulaires fongiques, et sa perturbation entraîne une augmentation de la perméabilité membranaire et la mort cellulaire . Ce mécanisme d'action est similaire à celui d'autres antifongiques azolés, mais KP-103 a montré une efficacité et des propriétés pharmacocinétiques supérieures .

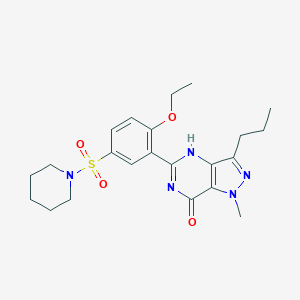

Comparaison Avec Des Composés Similaires

KP-103 est comparé à d'autres antifongiques azolés tels que le clotrimazole, le néticonazole, le lanoconazole et la buténafine. Alors que KP-103 est aussi actif que le clotrimazole et le néticonazole, il est moins actif que le lanoconazole et la buténafine contre certains dermatophytes . Les propriétés pharmacocinétiques supérieures de KP-103 dans les tissus cutanés le rendent plus efficace dans le traitement des infections fongiques in vivo . Des composés similaires comprennent le clotrimazole, le miconazole, l'éconazole, l'oxiconazole et le bifonazole .

Propriétés

IUPAC Name |

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYOPLNKQJQFM-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932106 | |

| Record name | 5-Fluoro-4-hydroxy-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145986-11-4, 143790-05-0 | |

| Record name | Emtricitabine 5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145986114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-4-hydroxy-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2R,5S)-2-(Hydroxymethyl-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMTRICITABINE 5-FLUOROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D832RLM83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)